molecular formula C24H24N4O3 B2533403 N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396785-42-4

N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2533403
CAS No.: 1396785-42-4
M. Wt: 416.481
InChI Key: MOTVEETXPXRZEM-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, benzylpiperidine, and pyridazine derivatives. Common synthetic routes may involve:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the pyridazine core: This step may involve the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling reactions: The final step often involves coupling the benzodioxole and pyridazine moieties with the benzylpiperidine under specific conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)pyridazine-3-carboxamide
  • N-(2H-1,3-benzodioxol-5-yl)-6-(4-phenylpiperidin-1-yl)pyridazine-3-carboxamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the benzodioxole and benzylpiperidine moieties may enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c29-24(25-19-6-8-21-22(15-19)31-16-30-21)20-7-9-23(27-26-20)28-12-10-18(11-13-28)14-17-4-2-1-3-5-17/h1-9,15,18H,10-14,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTVEETXPXRZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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